2-Hexanone, 5-methyl-6-phenyl-

CAS No.: 57918-99-7

Cat. No.: VC19559205

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57918-99-7 |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | 5-methyl-6-phenylhexan-2-one |

| Standard InChI | InChI=1S/C13H18O/c1-11(8-9-12(2)14)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3 |

| Standard InChI Key | CWUGQOQIHCHWLQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC(=O)C)CC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

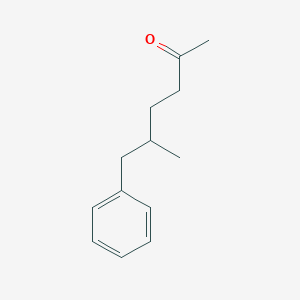

2-Hexanone, 5-methyl-6-phenyl- is characterized by a six-carbon ketone chain () with a methyl group () at the 5th position and a phenyl ring () at the 6th position (Table 1) . The compound’s IUPAC name reflects this substitution pattern, distinguishing it from isomers such as 5-methyl-4-phenyl-2-hexanone.

Table 1: Key Molecular Descriptors of 2-Hexanone, 5-Methyl-6-Phenyl-

| Property | Value |

|---|---|

| CAS Number | 57918-99-7 |

| Molecular Formula | |

| Molecular Weight | 190.281 g/mol |

| Exact Mass | 190.136 Da |

| PSA (Polar Surface Area) | 17.07 Ų |

| LogP (Partition Coefficient) | 3.23 |

The phenyl group introduces aromaticity and steric bulk, influencing reactivity and intermolecular interactions. The methyl substituent further modulates electronic effects, creating a distinct stereoelectronic profile compared to simpler ketones .

Synthesis and Reaction Pathways

Historical Synthetic Routes

The first reported synthesis of 2-hexanone, 5-methyl-6-phenyl- was documented by Larock et al. (1989) in Tetrahedron Letters. The method involves a palladium-catalyzed coupling reaction between a substituted alkyne and an aryl halide, followed by oxidation to yield the ketone . Key steps include:

-

Alkyne Preparation: A 5-methylhex-2-yn-1-ol precursor is functionalized with a protective group.

-

Coupling Reaction: The alkyne reacts with iodobenzene under catalytic conditions to introduce the phenyl group.

-

Oxidation: The resulting alkyne intermediate is oxidized to the ketone using Jones reagent () .

This route achieves a moderate yield (~77%) and highlights the compound’s role as a precursor in complex organic syntheses.

Modern Methodologies

Physicochemical Properties

Experimental Data Gaps

While the molecular weight and formula are well-established, critical physicochemical data—such as boiling point, melting point, and density—remain unreported in the literature . This gap complicates industrial applications requiring precise thermal handling.

Predicted Properties

Computational models (e.g., COSMO-RS) estimate a boiling point of 280–300°C and a density of 0.95–1.05 g/cm³, aligning with analogous phenyl-substituted ketones. The high LogP value (3.23) suggests significant lipophilicity, favoring solubility in organic solvents like ethanol and dichloromethane .

Chemical Reactivity and Functionalization

Ketone-Specific Reactions

The carbonyl group () undergoes typical nucleophilic additions. For instance:

-

Grignard Reactions: Formation of tertiary alcohols with organomagnesium reagents.

-

Reductions: Catalytic hydrogenation yields the corresponding secondary alcohol ().

The phenyl ring participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), though steric hindrance from the methyl group limits regioselectivity .

Applications and Industrial Relevance

Pharmaceutical Intermediate

2-Hexanone, 5-methyl-6-phenyl- serves as a key intermediate in synthesizing bioactive molecules. Its rigid structure aids in constructing polycyclic frameworks found in antiviral and anticancer agents .

Specialty Polymers

The compound’s aryl group enhances thermal stability in polymer matrices. Copolymerization with styrene derivatives yields materials with improved glass transition temperatures () .

Comparative Analysis with Structural Analogs

Table 2: Comparison with 5-Methyl-2-Hexanone (CAS 110-12-3)

| Property | 2-Hexanone, 5-Methyl-6-Phenyl- | 5-Methyl-2-Hexanone |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 190.281 g/mol | 114.186 g/mol |

| Boiling Point | ~290°C (estimated) | 144.0°C |

| LogP | 3.23 | 1.78 |

| Applications | Pharmaceuticals, polymers | Solvent, fragrance precursor |

The phenyl group in 2-hexanone, 5-methyl-6-phenyl- significantly increases molecular weight and lipophilicity, expanding its utility in high-value applications compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume